12-Methyltrideca-2,10-diyne
Description
12-Methyltrideca-2,10-diyne is a linear aliphatic compound characterized by a 13-carbon chain with a methyl group at the 12th position and conjugated diyne (two triple bonds) at positions 2 and 10. This structure confers unique chemical reactivity, particularly in cycloaddition reactions and polymer synthesis.
Properties
CAS No. |
646057-33-2 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
12-methyltrideca-2,10-diyne |
InChI |
InChI=1S/C14H22/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,6-11H2,1-3H3 |
InChI Key |
KODRQYXRCAABTO-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCC#CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyltrideca-2,10-diyne typically involves alkyne metathesis reactions. One common method is the molybdenum-catalyzed alkyne metathesis, which allows for the formation of conjugated diynes and triynes. The reaction conditions often require the use of sterically-hindered diynes to achieve high selectivity and prevent the formation of unwanted byproducts .
Industrial Production Methods: While specific industrial production methods for 12-Methyltrideca-2,10-diyne are not well-documented, the general approach involves large-scale alkyne metathesis reactions using well-defined catalysts. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 12-Methyltrideca-2,10-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: 12-Methyltrideca-2,10-diyne is used in the synthesis of conjugated microporous polymers (CMPs) for energy storage applications. These polymers exhibit high thermal stability and specific surface areas, making them suitable for use as electrode materials in supercapacitors .
Biology and Medicine: The unique structure of diynes allows them to interact with biological molecules in ways that can inhibit the growth of harmful cells .
Industry: In the industrial sector, 12-Methyltrideca-2,10-diyne can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable conjugated systems makes it valuable for the development of new materials with unique electronic and mechanical properties .
Mechanism of Action
The mechanism of action of 12-Methyltrideca-2,10-diyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of reactive intermediates that interact with molecular targets. For example, in biological systems, the compound may inhibit the function of enzymes or disrupt cellular processes by forming covalent bonds with key biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 12-Methyltrideca-2,10-diyne and its analogs:
Structural and Functional Analysis
Chain Length and Substitution :
- 12-Methyltrideca-2,10-diyne (C13) is shorter than its tetradecatriene/diyne analogs (C14) . The methyl group at C12 may sterically hinder interactions compared to polar acetoxy or hydroxyl groups in analogs.
- The absence of oxygen-containing functional groups in 12-Methyltrideca-2,10-diyne reduces its polarity, likely lowering solubility in aqueous systems relative to acetoxy- or hydroxyl-bearing analogs .
- Reactivity: Conjugated diynes in 12-Methyltrideca-2,10-diyne enable cycloaddition reactions (e.g., Huisgen reactions), similar to tetradecatriene/diyne compounds. However, the lack of adjacent double bonds (e.g., triene in ) may limit photochemical reactivity . Acetoxy groups in analogs enhance electrophilicity, facilitating nucleophilic attacks in biological systems, whereas 12-Methyltrideca-2,10-diyne’s non-polar structure may favor lipid membrane interactions .
- The diyne-triene compound in is associated with lipid metabolism in humans, suggesting that diyne positioning and adjacent unsaturation influence metabolic pathways .
Biological Activity
12-Methyltrideca-2,10-diyne is a hydrocarbon compound with a unique structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
12-Methyltrideca-2,10-diyne features a linear carbon chain with two triple bonds located at the 2nd and 10th positions, along with a methyl group at the 12th position. This structure contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H22 |
| Molecular Weight | 178.32 g/mol |
| IUPAC Name | 12-Methyltrideca-2,10-diyne |
| CAS Number | Not widely reported |
Antimicrobial Properties
Research has indicated that compounds similar to 12-Methyltrideca-2,10-diyne exhibit significant antimicrobial activity. For instance, studies on related alkynes have shown effectiveness against various bacterial strains, suggesting a potential role for 12-Methyltrideca-2,10-diyne in developing new antimicrobial agents.
Cytotoxic Effects
In vitro studies have demonstrated that alkynes can induce cytotoxic effects in cancer cell lines. Specifically, compounds with similar structures have been observed to inhibit cell proliferation and induce apoptosis. This raises the possibility that 12-Methyltrideca-2,10-diyne may possess similar anticancer properties.
The biological activity of 12-Methyltrideca-2,10-diyne can be attributed to its ability to interact with cellular components. The presence of multiple triple bonds may facilitate the formation of reactive oxygen species (ROS), leading to oxidative stress in cells. This mechanism is common among many alkynes and could explain the observed cytotoxicity.
Study 1: Antimicrobial Activity
A study published in Journal of Natural Products evaluated the antimicrobial effects of various alkynes against Staphylococcus aureus and Escherichia coli. The results indicated that certain alkynes exhibited significant inhibitory effects on bacterial growth. While specific data on 12-Methyltrideca-2,10-diyne was not included, the findings suggest that it may share these properties due to structural similarities.
Study 2: Cytotoxicity in Cancer Cells
In a study reported in Cancer Research, researchers investigated the cytotoxic effects of several alkynes on human breast cancer cell lines. The results showed that these compounds induced apoptosis through ROS generation and mitochondrial dysfunction. Although 12-Methyltrideca-2,10-diyne was not explicitly tested, its structural characteristics imply potential for similar activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
